叔丁基 2-(苄基氨基)乙酸酯

描述

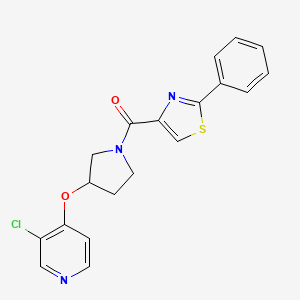

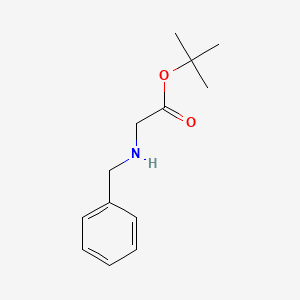

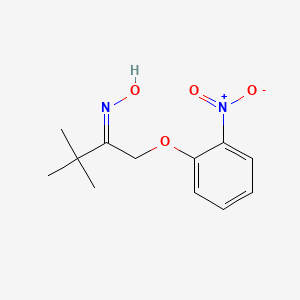

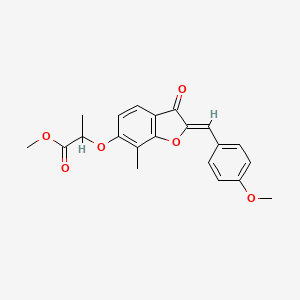

Tert-butyl 2-(benzylamino)acetate is a chemical compound with the molecular formula C13H19NO2 and a molecular weight of 221.30 . It is used in life science research, particularly in the field of amino acid derivatives .

Molecular Structure Analysis

The molecular structure of Tert-butyl 2-(benzylamino)acetate consists of 13 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis

Tert-butyl 2-(benzylamino)acetate is a compound with a molecular weight of 221.30 . Specific physical and chemical properties such as boiling point, melting point, and solubility are not detailed in the search results.科学研究应用

Organic Synthesis

“Tert-butyl 2-(benzylamino)acetate” is used in organic synthesis . It is a key component in the construction of a variety of organic compounds . The compound is used to introduce the tert-butoxycarbonyl group into various organic compounds .

Chemical Building Blocks

This compound serves as a chemical building block . It is used in the synthesis of more complex molecules in the field of life sciences .

Flow Microreactors

The compound has been used in flow microreactor systems . These systems offer a more efficient, versatile, and sustainable process compared to batch methods .

Synthesis of C3h-Symmetric Benzotripyrrole Derivatives

“Tert-butyl 2-(benzylamino)acetate” has been used in the synthesis of C3h-symmetric benzotripyrrole derivatives . These derivatives are used as monomers for organic frameworks .

Covalent Organic Frameworks (COFs)

The compound is used in the construction of covalent organic frameworks (COFs) . COFs have applications in diverse fields such as gas and liquid separation, storage and sensing, catalysis, and biomedical applications .

Metal Organic Frameworks (MOFs)

Similar to COFs, the compound is also used in the construction of metal organic frameworks (MOFs) . MOFs have a wide range of applications in areas such as gas storage, separation, and catalysis .

安全和危害

属性

IUPAC Name |

tert-butyl 2-(benzylamino)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)10-14-9-11-7-5-4-6-8-11/h4-8,14H,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UURAHTSUPDIUNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CNCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8,8-Dioxo-8$l^{6}-thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-4-carboxamide](/img/structure/B2734364.png)

![3-(4-Chlorobenzoyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2734368.png)

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2734378.png)

![3-[(4-Chlorophenyl)sulfonyl]-6,7-dimethoxy-4-piperidin-1-ylquinoline](/img/structure/B2734384.png)